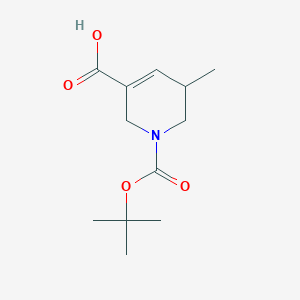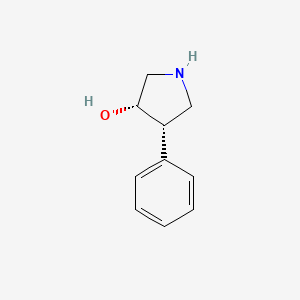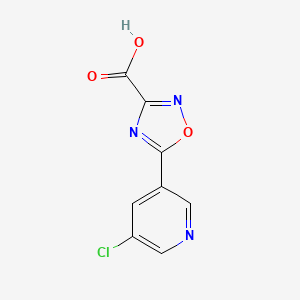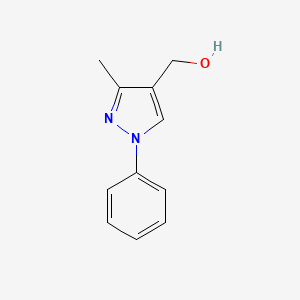![molecular formula C11H15NO2 B13323607 3-[(Benzyloxy)methoxy]azetidine](/img/structure/B13323607.png)
3-[(Benzyloxy)methoxy]azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Benzyloxy)methoxy]azetidine is a nitrogen-containing heterocyclic compound with a four-membered ring structure.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 3-[(Benzyloxy)methoxy]azetidine, can be achieved through several methods. One efficient method is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene . This reaction is known for its high regio- and stereoselectivity. Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .
Industrial Production Methods: Industrial production of azetidines often relies on scalable and efficient synthetic routes. The aza Paternò–Büchi reaction is particularly promising for industrial applications due to its efficiency and the ability to produce functionalized azetidines in a single step .
化学反応の分析
Types of Reactions: 3-[(Benzyloxy)methoxy]azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The azetidine ring can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while reduction can produce various reduced derivatives .
科学的研究の応用
3-[(Benzyloxy)methoxy]azetidine has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the development of new materials and polymers due to its reactive nature.
作用機序
The mechanism of action of 3-[(Benzyloxy)methoxy]azetidine involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates the cleavage of N–C bonds, allowing the compound to participate in various chemical reactions . This reactivity is harnessed in medicinal chemistry to design molecules that can interact with specific biological targets, such as enzymes and receptors .
類似化合物との比較
Aziridines: These are three-membered nitrogen-containing rings with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: These are five-membered nitrogen-containing rings with lower ring strain and reactivity.
Uniqueness: 3-[(Benzyloxy)methoxy]azetidine is unique due to its four-membered ring structure, which balances reactivity and stability. This makes it more stable than aziridines but more reactive than pyrrolidines, providing a versatile platform for various chemical transformations .
特性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC名 |
3-(phenylmethoxymethoxy)azetidine |
InChI |
InChI=1S/C11H15NO2/c1-2-4-10(5-3-1)8-13-9-14-11-6-12-7-11/h1-5,11-12H,6-9H2 |
InChIキー |
NIKHDOPEXWMLOV-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)OCOCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol](/img/structure/B13323533.png)

![N-(2-Ethylphenyl)-2-((2-[(2-ethylphenyl)amino]-2-oxoethyl)amino)acetamide+](/img/structure/B13323541.png)




![1-[2-(4-Chloro-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13323572.png)

![2-Methoxy-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride](/img/structure/B13323590.png)


![5-[(2-Methylprop-2-en-1-yl)amino]pyridine-2-carbonitrile](/img/structure/B13323594.png)

